molecular formula C25H28N2O5 B12049551 Fmoc-asn(dmcp)-OH

Fmoc-asn(dmcp)-OH

Cat. No.: B12049551
M. Wt: 436.5 g/mol
InChI Key: XJQSVBZBGZBJDP-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-asn(dmcp)-OH, also known as 9-fluorenylmethyloxycarbonyl-asparagine(dimethylcyclopropyl)-OH, is a derivative of asparagine used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protecting group for the amino group, while the dmcp group protects the side chain of asparagine. This compound is essential in the synthesis of peptides and proteins, allowing for the selective deprotection and coupling of amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-asn(dmcp)-OH typically involves the protection of the amino group of asparagine with the Fmoc group and the side chain with the dmcp group. The process begins with the reaction of asparagine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction forms Fmoc-asparagine. The side chain protection is achieved by reacting the Fmoc-asparagine with dimethylcyclopropyl chloride (dmcp-Cl) under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-asn(dmcp)-OH undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary products formed from these reactions are peptides and proteins with specific sequences. The deprotection and coupling reactions ensure the selective addition of amino acids, while the cleavage reaction releases the final peptide from the solid support .

Scientific Research Applications

Fmoc-asn(dmcp)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

The mechanism of action of Fmoc-asn(dmcp)-OH involves the protection and selective deprotection of the amino and side chain groups of asparagine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The dmcp group protects the side chain, ensuring the correct sequence and structure of the peptide. The deprotection steps allow for the sequential addition of amino acids, leading to the formation of the desired peptide or protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-asn(dmcp)-OH is unique due to the dimethylcyclopropyl group, which provides enhanced stability and protection for the side chain of asparagine. This stability is crucial in preventing side reactions and ensuring the high purity of the final peptide product. The use of the dmcp group also allows for more efficient synthesis and deprotection steps compared to other protecting groups .

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

(2S)-4-(2-cyclopropylpropan-2-ylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid

InChI

InChI=1S/C25H28N2O5/c1-25(2,15-11-12-15)27-22(28)13-21(23(29)30)26-24(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,31)(H,27,28)(H,29,30)/t21-/m0/s1

InChI Key

XJQSVBZBGZBJDP-NRFANRHFSA-N

Isomeric SMILES

CC(C)(C1CC1)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C1CC1)NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.